2-(4-Bromophenyl)-5-(2-butoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one 2-(4-Bromophenyl)-5-(2-butoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Brand Name: Vulcanchem
CAS No.: 769142-98-5
VCID: VC16158793
InChI: InChI=1S/C21H18BrN3O2S/c1-2-3-12-27-17-7-5-4-6-15(17)13-18-20(26)25-21(28-18)23-19(24-25)14-8-10-16(22)11-9-14/h4-11,13H,2-3,12H2,1H3/b18-13+
SMILES:
Molecular Formula: C21H18BrN3O2S
Molecular Weight: 456.4 g/mol

2-(4-Bromophenyl)-5-(2-butoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

CAS No.: 769142-98-5

Cat. No.: VC16158793

Molecular Formula: C21H18BrN3O2S

Molecular Weight: 456.4 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Bromophenyl)-5-(2-butoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one - 769142-98-5

Specification

CAS No. 769142-98-5
Molecular Formula C21H18BrN3O2S
Molecular Weight 456.4 g/mol
IUPAC Name (5E)-2-(4-bromophenyl)-5-[(2-butoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Standard InChI InChI=1S/C21H18BrN3O2S/c1-2-3-12-27-17-7-5-4-6-15(17)13-18-20(26)25-21(28-18)23-19(24-25)14-8-10-16(22)11-9-14/h4-11,13H,2-3,12H2,1H3/b18-13+
Standard InChI Key IWSXPGFYNRSZLG-QGOAFFKASA-N
Isomeric SMILES CCCCOC1=CC=CC=C1/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2
Canonical SMILES CCCCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2

Introduction

2-(4-Bromophenyl)-5-(2-butoxybenzylidene)thiazolo[3,2-b] triazol-6(5H)-one is a complex organic compound featuring a thiazolo-triazole core structure. This compound is notable for its unique chemical properties and potential biological activities, which are influenced by the presence of bromophenyl and butoxybenzylidene substituents. The molecular formula of this compound is C21H18BrN3O2S, and it has a molecular weight of approximately 456.4 g/mol .

Synthesis Methods

The synthesis of 2-(4-Bromophenyl)-5-(2-butoxybenzylidene)thiazolo[3,2-b] triazol-6(5H)-one typically involves multi-step organic synthesis techniques. These methods often include the formation of the thiazole ring followed by the introduction of the triazole moiety through cyclization reactions. The specific steps may vary depending on the starting materials and desired substituents.

StepDescription
1. Formation of Thiazole RingReaction of appropriate precursors to form the thiazole core.
2. Introduction of Triazole MoietyCyclization reactions to incorporate the triazole ring.
3. Substitution ReactionsAddition of bromophenyl and butoxybenzylidene groups.

Biological Activities

Compounds with similar structures to 2-(4-Bromophenyl)-5-(2-butoxybenzylidene)thiazolo[3,2-b] triazol-6(5H)-one have been reported to exhibit a range of biological activities. These include antimicrobial and anticancer properties, which are attributed to the interactions of the thiazolo-triazole core with enzymes or receptors in target organisms.

Biological ActivityDescription
Antimicrobial ActivityInhibition of bacterial and fungal growth.
Anticancer ActivityInhibition of cancer cell proliferation.

Safety and Handling

2-(4-Bromophenyl)-5-(2-butoxybenzylidene)thiazolo[3,2-b] triazol-6(5H)-one may pose hazards similar to other organic compounds with halogenated and heterocyclic structures. It is essential to handle this compound with caution, as it may cause skin and eye irritation.

HazardDescription
Skin IrritationCauses skin irritation.
Eye IrritationCauses serious eye irritation.

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